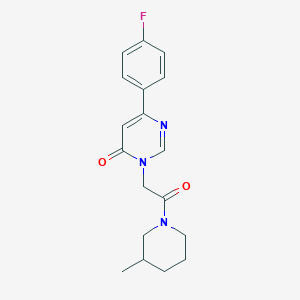

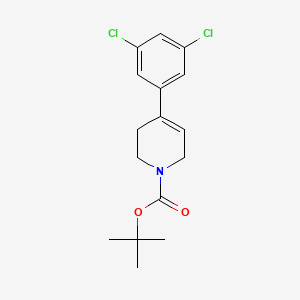

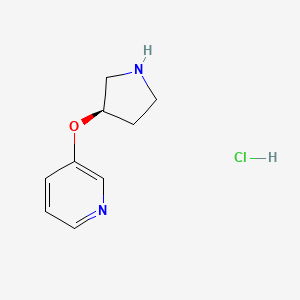

![molecular formula C24H27N5O3 B2954643 N-[4-(1,3-苯并噻唑-2-基)-2-甲基苯基]-N'-(2,4-二甲氧基苯基)脲 CAS No. 1251682-70-8](/img/structure/B2954643.png)

N-[4-(1,3-苯并噻唑-2-基)-2-甲基苯基]-N'-(2,4-二甲氧基苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N’-(2,4-dimethoxyphenyl)urea” is a derivative of benzothiazole . Benzothiazole is an aromatic heterocyclic compound and is a colorless, slightly viscous liquid . Many of its derivatives are found in commercial products or in nature .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the one you’re interested in, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, under amide coupling conditions, utilizing 1-[bis(dimethylamino)methylene]-1 H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N, N-diisopropylethylamine (DIEA) in dichloroethane (DCE), the synthesis began with substituted 2-amino-benzothiazole 3 intermediates and variously substituted cycloalkyl carboxylic acids .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively . The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

The formal acylation of the benzothiazoles is achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .科学研究应用

酶抑制和抗癌活性

对不对称脲的研究,包括苯并噻唑衍生物,显示出有希望的酶抑制和抗癌活性。例如,N-(1,3-苯并噻唑-2-基)-N'-(3-甲基苯基)脲等化合物已被合成并显示出体外抗癌活性,以及对脲酶、β-葡糖醛酸酶和蛇毒磷酸二酯酶的酶抑制特性,表明它们在开发新治疗剂方面的潜力 (Mustafa、Perveen 和 Khan,2014 年).

DNA拓扑异构酶抑制活性

合成了新的不对称脲和硫脲,对艾利希癌和 K562 人白血病细胞表现出显着的细胞毒性作用。它们抑制 DNA 拓扑异构酶 I 和 II-α 的潜力突出了它们在探索新的抗癌策略中的应用 (Esteves-Souza 等人,2006 年).

农业应用

在农业方面,N-(苯并噻唑-2-基)N,N'-二甲基脲的衍生物已被研究其与佐剂混合在小麦中控制杂草的功效。这项研究强调了苯并噻唑衍生物在提高除草剂有效性方面的潜力,提供了一种提高作物产量和管理杂草种群的方法 (Varshney 和 Singh,1990 年).

抗氧化活性和毒性减轻

对苯并噻唑衍生物的研究还探讨了它们的抗氧化活性,特别是在减轻毒性的背景下。一项研究评估了新的苯并噻唑-异硫脲衍生物使其钝化反应性化学物质的能力,在对乙酰氨基酚诱导的肝毒性的初始阶段显示出有希望的结果。这表明它们在开发针对氧化应激诱导损伤的保护剂方面的潜力 (Cabrera-Pérez 等人,2016 年).

柑橘中的体细胞胚胎发生

此外,某些二苯基脲衍生物已被研究其诱导柑橘属植物体细胞胚胎发生的能力。这项研究提供了对植物组织培养和园艺中改进繁殖技术的潜力的见解,展示了这些化合物在科学研究中超越其药理用途的多功能性 (Carra 等人,2006 年).

作用机制

While the specific mechanism of action for “N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N’-(2,4-dimethoxyphenyl)urea” is not mentioned in the search results, benzothiazole derivatives have shown promising anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

未来方向

Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on further exploring the structure-activity relationships of these compounds, optimizing their synthesis, and investigating their mechanisms of action. This could lead to the development of more potent inhibitors with enhanced anti-tubercular activity .

属性

IUPAC Name |

N-(oxolan-2-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c30-23(26-16-19-8-5-15-31-19)18-10-13-29(14-11-18)22-20(9-4-12-25-22)24-27-21(28-32-24)17-6-2-1-3-7-17/h1-4,6-7,9,12,18-19H,5,8,10-11,13-16H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKLILBJUOWBFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

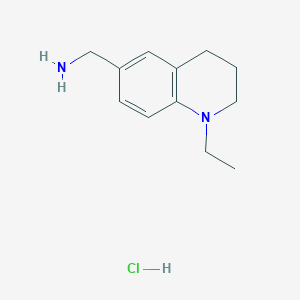

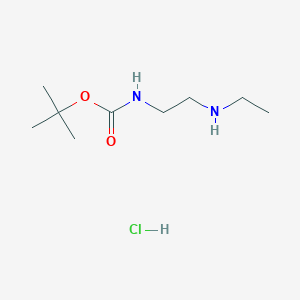

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2954567.png)

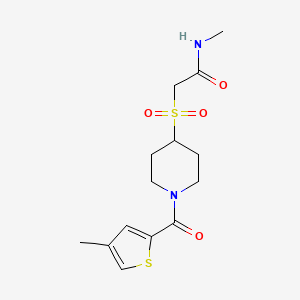

![4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol](/img/structure/B2954578.png)

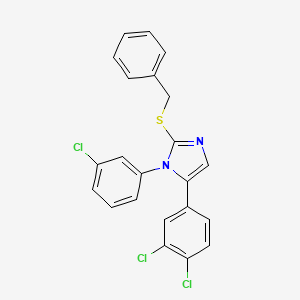

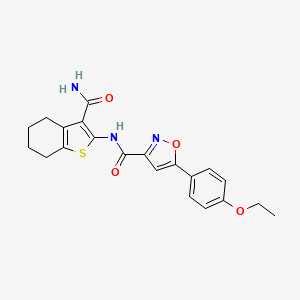

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-4-yl)acetic acid](/img/structure/B2954581.png)